![molecular formula C18H23N3O2 B2893563 N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide CAS No. 299443-58-6](/img/structure/B2893563.png)
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” is a compound that incorporates an adamantane structure. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The parent member adamantane appears in a number of clinically approved drugs due to its non-planar three-dimensional shape and hydrophobic nature .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one method, a hydrazide compound was allowed to react with different aldehydes or acetophenones in ethanol containing a catalytic amount of base . This resulted in the formation of the required Schiff analogous, N-(4-(substituted-hydrazinecarbonyl) phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The N-(2-(hydrazinecarbonyl)phenyl)pyridine-2-carboxamide was characterized through X-ray crystallography .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The mechanism of this transformation is proposed to involve a complex series of cationic 1,2 bond migrations and hydride shifts .Physical And Chemical Properties Analysis
Adamantane is the most stable isomer of C10H16 . It has a non-planar three-dimensional shape and hydrophobic nature . More specific physical and chemical properties of “N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” are not available in the search results.Aplicaciones Científicas De Investigación
Antidiabetic Activity
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide: derivatives have been studied for their potential as antidiabetic agents . These compounds have shown inhibitory activity against enzymes like α-glucosidase and glycogen phosphorylase , which are significant targets for antidiabetic drugs. The inhibitory activity of these compounds has been evaluated through in vitro enzyme assays and molecular docking studies, revealing potent activity with nanomolar concentration values. This suggests a promising avenue for the development of new antidiabetic medications.
Antibacterial Properties
Research has indicated that adamantane derivatives can be synthesized with antibacterial properties . The minimum inhibitory concentration (MIC) of these compounds has been determined against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This highlights the potential of N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide derivatives as a scaffold for developing new antibacterial agents.
Insecticidal Applications
Some adamantane derivatives have been found to possess insecticidal properties . These compounds have been tested against pests like Plutella xylostella and Empoasca vitis , showing significant lethal concentrations (LC50) values. This suggests that such derivatives could be used in the development of new insecticides.
Medicinal Chemistry
Adamantane and its derivatives are known for their unique structural and biological properties, making them valuable in medicinal chemistry . They have been utilized in the design of drugs due to their stability and ability to interact with various biological targets. This makes N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide a potential candidate for drug development.
Catalyst Development
The unique structure of adamantane derivatives also lends itself to applications in catalyst development . Their stability and reactivity can be harnessed to facilitate various chemical reactions, potentially leading to more efficient and selective catalytic processes.
Nanomaterials
Due to their stimulus-responsive properties, adamantane derivatives are explored in the field of nanomaterials . They can be used to create materials with specific responses to environmental changes, which is crucial for the development of smart materials and sensors.
Direcciones Futuras
The future directions for “N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” could involve further exploration of its potential applications in medicinal chemistry, catalyst development, and nanomaterials . More research could also be conducted to understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-21-16(22)14-3-1-2-4-15(14)20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10,19H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCUNVDZZCZNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

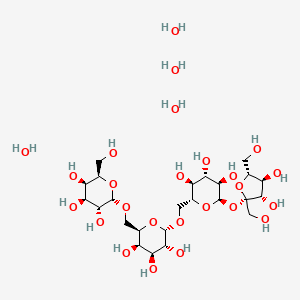
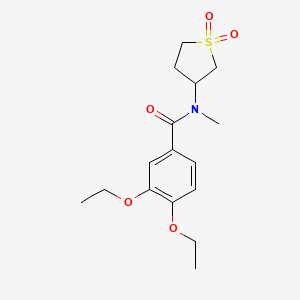

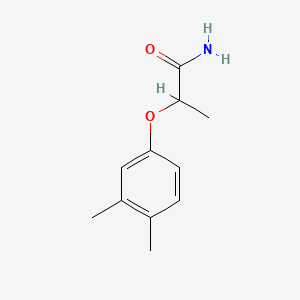
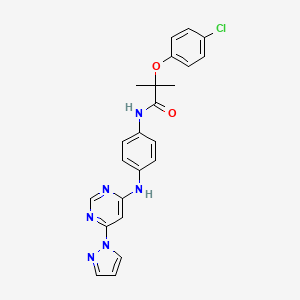


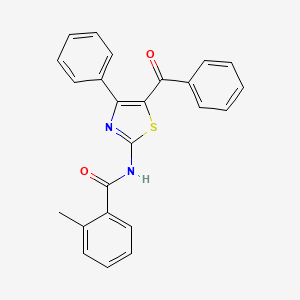
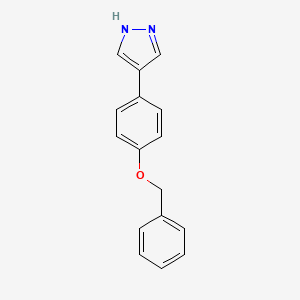

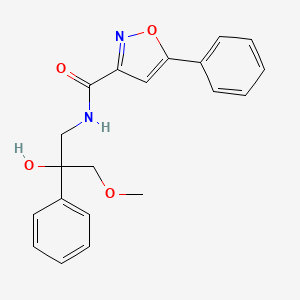
![2-But-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B2893498.png)
![(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2893500.png)
![1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one](/img/structure/B2893503.png)